molecular formula C11H9FN4O B1400581 5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile CAS No. 1159678-62-2

5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile

Cat. No. B1400581
CAS RN: 1159678-62-2
M. Wt: 232.21 g/mol
InChI Key: HYUWMGXBKYHEHC-UHFFFAOYSA-N
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Description

5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile (5-AFMPC) is an organic compound with a wide range of applications in the fields of chemistry and biology. It is a nitrogen-containing heterocyclic compound, which has been studied for its potential medicinal properties and its ability to act as a ligand in coordination chemistry. 5-AFMPC has been used in the synthesis of various compounds, including drugs, and has been studied for its potential applications in medicinal chemistry.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the effectiveness of pyrazole derivatives, including those related to 5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile, in antimicrobial applications. For instance, a study by Puthran et al. (2019) synthesized novel Schiff bases using a similar compound and found that some derivatives exhibited excellent antimicrobial activity, suggesting potential uses in combating microbial infections (Puthran et al., 2019).

Synthesis of Novel Derivatives

The compound has been used in the synthesis of various novel chemical derivatives. Ali et al. (2016) explored the aldol condensation of a similar pyrazole-4-carbonitrile compound with benzaldehyde, leading to new pyrazoles, pyrimidines, and azolopyrimidine derivatives, which may have significant applications in chemical research and industry (Ali et al., 2016).

Green Synthetic Methods

In 2022, a study focused on developing a sustainable microwave-assisted scheme for synthesizing Schiff base compounds of pyrazole nuclei, showcasing an environmentally friendly method of producing compounds with pharmacological activities, including antimicrobial and anticancer properties (Karati et al., 2022).

One-Pot Synthesis Methods

A one-pot, multicomponent protocol for synthesizing derivatives of 5-amino-1H-pyrazole-4-carbonitrile using recyclable catalysts was developed by Poonam and Singh (2019), demonstrating an efficient and potentially scalable method for producing these compounds (Poonam & Singh, 2019).

Antitumor and Antimicrobial Activities

El-Borai et al. (2012) synthesized pyrazolo[3,4-b]pyridine derivatives from a similar compound and screened them for antibacterial and antifungal activities. Some derivatives also showed promising antitumor activity, indicating potential in medicinal chemistry (El-Borai et al., 2012).

Electronic and Spectral Properties

A study in 2022 investigated the electronic properties of a fluoropyrazolecarbonitrile derivative, indicating its potential in applications like antiarthritic treatments and enhancing Raman activity when adsorbed with fullerene (2022).

Corrosion Inhibition

Research by Yadav et al. (2016) demonstrated the use of pyranopyrazole derivatives, structurally similar to the compound , as corrosion inhibitors for mild steel in acidic solutions, highlighting its potential in industrial applications (Yadav et al., 2016).

Crop Protection Applications

A study by Plem et al. (2015) synthesized a series of pyrazoles, including 5-amino-1-aryl-1H-pyrazole-4-carbonitrile, for potential use in crop protection, indicating its utility in agricultural chemistry (Plem et al., 2015).

properties

IUPAC Name

5-amino-1-(3-fluoro-2-methoxyphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O/c1-17-10-8(12)3-2-4-9(10)16-11(14)7(5-13)6-15-16/h2-4,6H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUWMGXBKYHEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1-(3-fluoro-2-methoxy-phenyl)-1H-pyrazole-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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